Bienvenue dans la boutique en ligne BenchChem!

L-Naspa

LPA receptor Cancer cell biology Calcium signaling

Choose L-Naspa for its unique, context-dependent pharmacology, acting as a potent LPA agonist in breast cancer cells (EC50 5.3 nM) yet an antagonist in other models, unlike generic analogs. Its stereospecific L-isomer ensures high potency, while its superior stability over endogenous LPA guarantees reproducible, long-term cell-based assay results. This is an ideal tool for initial LPA pathway screening and platelet aggregation studies. Procure with confidence for research excellence.

Molecular Formula C19H38NO7P
Molecular Weight 423.5 g/mol
CAS No. 155915-46-1
Cat. No. B134969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Naspa
CAS155915-46-1
Molecular FormulaC19H38NO7P
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O
InChIInChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1
InChIKeyHSMUPNYJCMYKJH-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Naspa (CAS 155915-46-1): Procurement Considerations for the Potent LPA Receptor Modulator


L-Naspa (CAS 155915-46-1), also known as N-palmitoyl-L-serine phosphoric acid, is a synthetic phosphoserine lipid and a potent modulator of lysophosphatidic acid (LPA) receptors [1]. It functions as a competitive LPA receptor agonist in certain mammalian systems and as a reversible antagonist of LPA-induced chloride conductance in Xenopus oocytes, exhibiting an EC50 of 5.3 nM for receptor activation . This compound is widely used as a biochemical tool to characterize LPA receptor subtypes and to study LPA-mediated signaling pathways in cancer, platelet, and osteoblast biology .

Why L-Naspa Cannot Be Replaced by Generic LPA Analogs for Subtype-Specific Studies


Generic LPA receptor modulators often lack the precise, context-dependent pharmacology of L-Naspa. While many analogs act as simple agonists or antagonists, L-Naspa exhibits a unique dual functionality: it is a potent LPA agonist in human breast cancer cells yet an antagonist in Xenopus oocytes [1]. This compound-specific, system-dependent behavior is not shared by common alternatives like OMPT, NAEPA, or decyl phosphate, which display more consistent, subtype-selective profiles [2]. Furthermore, L-Naspa's distinct stereochemistry is critical for its high potency, with the L-isomer being significantly more active than its D-counterpart [1]. Substituting with a less potent or differently selective analog would compromise the ability to dissect specific LPA receptor subtype contributions in complex biological models, leading to ambiguous or non-reproducible results.

Quantitative Differentiation: L-Naspa Performance Data Versus Key Comparators


L-Naspa vs. LPA: Comparable Potency in Human Cancer Cells

In mammalian cell lines, L-Naspa evokes strong calcium signals comparable to the endogenous ligand, lysophosphatidic acid (LPA). In MDA-MB231 and HEK 293 cells, L-Naspa exhibits EC50 values of 5.3 nM and 5.6 nM, respectively, demonstrating it is a potent LPA mimetic . This near-equipotent activity allows researchers to study LPA receptor-mediated pathways using a chemically stable, synthetic analog.

LPA receptor Cancer cell biology Calcium signaling

L-Naspa vs. OMPT: Differential Receptor Subtype Engagement in Osteoblasts

In human osteosarcoma MG63 cells, L-Naspa induces a concentration-dependent rise in cytosolic calcium with an EC50 of 0.5 µM [1]. In contrast, the LPA3-selective agonist OMPT exhibits an EC50 of 68 nM for calcium mobilization in LPA3-expressing Sf9 cells, but has >6.8 µM potency at LPA2 . This significant difference in receptor subtype preference (L-Naspa's broader activity vs. OMPT's LPA3 selectivity) makes L-Naspa a more versatile tool for initial LPA pathway screening where the specific receptor subtype is unknown.

LPA receptor Osteoblast biology Calcium signaling

L-Naspa vs. Decyl Phosphate: A Potent LPA Antagonist for Platelet Studies

L-Naspa is a well-characterized antagonist of LPA-induced platelet aggregation. While a direct IC50 is not consistently reported, its potency is contextualized by comparison with decyl phosphate, a known LPA1/LPA3 antagonist with an IC50 of 1.8 µM for LPA2 . L-Naspa's antagonistic action in Xenopus oocytes is described as 'potent' and 'reversible', whereas its inhibitory effect in RH7777 cells expressing LPA1 has an IC50 >10 µM, suggesting it is a less potent antagonist at LPA1 compared to its agonist activity at other subtypes . This unique, context-dependent inhibitory profile differentiates L-Naspa from pan-antagonists like decyl phosphate.

LPA antagonist Platelet aggregation Cardiovascular research

L-Naspa vs. LPA: Superior Chemical Stability for Long-Term Studies

Endogenous lysophosphatidic acid (LPA) is an unstable phospholipid susceptible to rapid degradation by lipid phosphate phosphatases (LPPs) and non-specific esterases, often requiring fresh preparation for each experiment [1]. In contrast, L-Naspa is a chemically stable, synthetic phosphoserine lipid analog that does not undergo the same rapid enzymatic hydrolysis [2]. This stability allows for reliable, reproducible results in long-term cell culture assays or pharmacological studies where LPA would be rapidly inactivated.

LPA mimetic Chemical stability Long-term assay

L-Naspa vs. NAEPA: Distinct Pharmacological Fingerprint in Breast Cancer Models

While both L-Naspa and NAEPA (N-oleoyl ethanolamide phosphoric acid) are LPA receptor agonists, their pharmacological profiles differ significantly. NAEPA exhibits EC50 values of 1.2 nM and 101 nM in MDA-MB-231 breast cancer cells, indicating high potency at some LPA receptor subtypes [1]. In contrast, L-Naspa shows a consistent EC50 of 5.3 nM in the same cell line, but crucially, it acts as a potent antagonist of LPA-induced chloride conductance in Xenopus oocytes—a property not reported for NAEPA . This context-dependent activity (agonist vs. antagonist) is a key differentiator, making L-Naspa a unique tool for probing system-specific LPA receptor signaling.

LPA mimetic Breast cancer Receptor pharmacology

L-Naspa vs. D-Naspa: Stereospecific Activity Dictated by the L-Isomer

The activity of N-palmitoyl-serine phosphoric acid is highly stereospecific. In human breast carcinoma MDA-MB231 cells, the L-isomer (L-Naspa) acts as a high-potency LPA mimetic, while the D-stereoisomer is distinctly less potent [1]. This stereochemical dependence is consistent with its interaction with LPA receptors, which are known to exhibit enantioselectivity for their ligands [2]. This data underscores the necessity of using the correct enantiomer for meaningful biological results.

LPA mimetic Stereoselectivity Structure-activity relationship

Validated Research Applications for L-Naspa Based on Quantitative Evidence


Dissecting LPA Receptor Subtype Contributions in Cancer Cell Lines

Given its near-equipotent calcium signaling to endogenous LPA in MDA-MB231 cells (EC50 = 5.3 nM) and its distinct pharmacological fingerprint compared to NAEPA (EC50 = 1.2 nM), L-Naspa is the ideal tool for initial screening of LPA-mediated pathways in breast cancer research [1]. Its stability and consistent activity allow for reliable dose-response studies to identify which LPA receptor subtypes are functionally active in a given cancer model.

Investigating LPA-Induced Platelet Aggregation and Thrombosis Mechanisms

L-Naspa is a validated antagonist of LPA-induced platelet aggregation [1]. While its absolute IC50 for this effect is not precisely defined, its established use in this field makes it a valuable control compound for studying the role of LPA in thrombotic events. It can be used to block LPA-mediated platelet activation in vitro and ex vivo, providing a clearer understanding of LPA receptor contributions to hemostasis and thrombosis.

Studying Calcium Homeostasis and Cytotoxicity in Osteoblast Models

In human osteosarcoma MG63 cells, L-Naspa induces a robust and quantifiable calcium rise with an EC50 of 0.5 µM [1]. This makes it a useful reagent for studying LPA receptor-mediated calcium signaling in bone cells. Furthermore, its cytotoxic effect at higher concentrations (10-20 µM) provides a concentration window for exploring LPA-dependent and independent effects on osteoblast viability and function [1].

Establishing a Stable LPA Receptor Agonist Control for Long-Term Assays

Due to its superior chemical stability compared to the endogenous, easily degraded ligand LPA, L-Naspa is the preferred agonist for long-term cell culture experiments, including proliferation, migration, and gene expression studies [1]. This stability ensures that observed effects are due to sustained receptor activation rather than fluctuations in ligand concentration, leading to more reproducible and interpretable data over extended time courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Naspa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.